

# The Bioavailability of Iron from Ferric Ethylenediaminetetraacetic Acid (Fe-EDTA): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of iron from Ferric Ethylenediaminetetraacetic Acid (Fe-EDTA), a compound increasingly utilized for food fortification and iron supplementation. This document synthesizes findings from key research to offer a comprehensive resource on the absorption, metabolism, and comparative efficacy of Fe-EDTA.

#### Introduction to Ferric-EDTA

Ferric Sodium EDTA, also known as Sodium Iron (III) Ethylenediaminetetraacetate, is a chelated form of iron where the iron ion is bound within an EDTA molecule.[1] This chelation plays a crucial role in its bioavailability, protecting the iron from dietary inhibitors such as phytates and polyphenols, which are commonly found in plant-based foods.[1][2] As a result, Fe-EDTA has demonstrated superior absorption rates compared to conventional iron salts like ferrous sulfate, particularly in diets rich in these inhibitors.[2][3]

### **Quantitative Analysis of Iron Bioavailability**

The bioavailability of iron from Fe-EDTA has been quantified in numerous studies, comparing it with other iron compounds and assessing its efficacy in improving iron status in various populations. The following tables summarize key quantitative data from this research.



Table 1: Comparative Iron Absorption from Fe-EDTA and Ferrous Sulfate

Food Vehicle	Iron Compound	Iron Absorption (%)	Study Population	Reference
Maize Porridge	Fe(III)-EDTA	More than double that of FeSO <sub>4</sub>	Multiparous Indian women	[4][5][6]
Corn Bread	NaFe-EDTA	2.5 to 3 times higher than electrolytic iron	Adult volunteers	[7]
Wheat Bread	NaFe-EDTA	2 to 4 times higher than reduced iron	Adult volunteers	[7]
General Fortification	Fe(III)-EDTA	About twice as high as ferrous sulfate	General population	[3]
With Dietary Inhibitors	NaFe-EDTA	2-4 times higher than ferrous sulfate	Not specified	[8]

Table 2: Efficacy of Fe-EDTA in Improving Hematological Parameters



Study Population	Intervention	Duration	Key Outcome	Reference
Anemic Pregnant Women (DR Congo)	Ferric Sodium EDTA syrup	Not specified	Mean hemoglobin gain of 2.5 g/dL	[9]
Anemic Children (Tanzania)	Low-dose Fe- EDTA (2.5mg) + Ferrous Lactate (2.5mg)	60 days	Hemoglobin improved from 8.30 to 11.08 g/dL (comparable to high dose ferrous lactate)	[10][11]
Iron-deficient Indian Population	Fe(III)-EDTA in curry powder	2 years	Prevalence of iron-deficiency anemia in females decreased from 22% to 5%	[12]
Patients with Chronic Kidney Disease	Ferric sodium EDTA in combination with vitamins and minerals	6 months	Statistically significant improvements in hemoglobin, sideremia, ferritin, and transferrin saturation	[13]

# **Mechanism of Iron Absorption from Fe-EDTA**

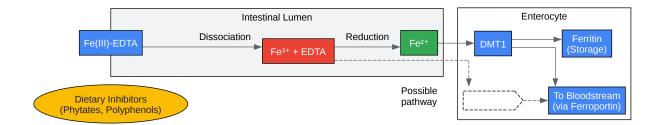
The absorption of iron from Fe-EDTA follows a unique pathway that differs from that of simple iron salts. The chelated structure of Fe-EDTA keeps the iron soluble and protected from inhibitory ligands in the gastrointestinal tract.[1][4][5][6]

The proposed mechanism involves the following steps:



- Luminal Stability: In the gut, the Fe-EDTA complex remains stable, preventing the iron from precipitating or binding to dietary inhibitors like phytates and tannins.[1]
- Dissociation and Reduction: It is believed that for absorption to occur, the iron must be dissociated from the EDTA chelate.[14][15] Some evidence suggests that the ferric iron (Fe<sup>3+</sup>) is reduced to ferrous iron (Fe<sup>2+</sup>) prior to uptake.[15]
- Cellular Uptake: The precise mechanism of cellular uptake is still under investigation. One
  theory suggests that in the presence of EDTA, iron absorption may occur primarily through
  the paracellular pathway, which is a passive and non-regulated route between the intestinal
  cells.[16] Another study suggests that iron from Fe-EDTA is taken up via the Divalent Metal
  Transporter 1 (DMT-1) pathway, similar to other iron salts, after being reduced and
  dissociated from the EDTA.[15]
- Intracellular Fate: Once inside the enterocyte, the free iron joins the common intracellular iron pool. It can either be stored as ferritin or transported across the basolateral membrane into the bloodstream, where it binds to transferrin for distribution throughout the body.[1]

The following diagram illustrates the proposed intestinal absorption pathway for iron from Fe-EDTA.



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Proposed intestinal absorption pathway of iron from Fe-EDTA.



# Experimental Protocols for Assessing Iron Bioavailability

The assessment of iron bioavailability from Fe-EDTA typically involves in vivo studies in humans or animal models, and in vitro cell culture models.

### In Vivo Human Studies using Stable Isotopes

This method is considered the gold standard for measuring iron absorption.

#### Methodology:

- Subject Recruitment: Volunteers are selected based on specific criteria (e.g., iron status, age, gender).[4][7]
- Isotope Labeling: The Fe-EDTA to be tested is extrinsically labeled with a stable isotope of iron (e.g., <sup>57</sup>Fe or <sup>58</sup>Fe). A different isotope (e.g., <sup>59</sup>Fe) is used to label a reference iron compound (e.g., ferrous ascorbate) administered separately to determine a reference absorption.
- Test Meal Administration: The labeled Fe-EDTA is incorporated into a food vehicle (e.g., maize porridge, bread) and consumed by the subjects after an overnight fast.[4][7]
- Blood Sampling: Blood samples are collected from the subjects typically 14 days after the administration of the isotope.
- Analysis: The enrichment of the iron isotope in the red blood cells is measured using mass spectrometry. The percentage of iron absorbed is calculated based on the total circulating iron and the amount of isotope administered.

# Hemoglobin Regeneration Efficiency (HRE) in Animal Models

This method is often used in preclinical studies to evaluate the efficacy of iron compounds in treating iron deficiency anemia.

#### Methodology:



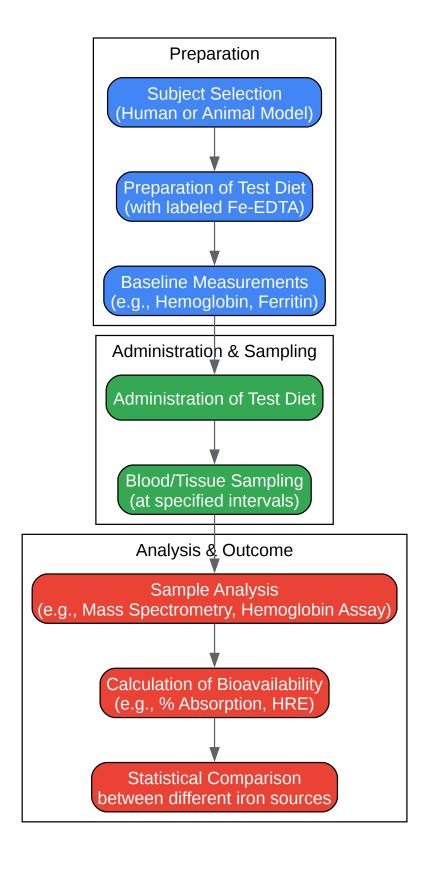




- Induction of Anemia: Weanling rats (e.g., Sprague-Dawley) are fed an iron-deficient diet for a period to induce anemia.[17][18]
- Repletion Period: The anemic rats are then divided into groups and fed diets supplemented with different iron compounds (e.g., Fe-EDTA, FeSO<sub>4</sub>) for a specified repletion period.[17]
   [18]
- Hemoglobin Measurement: Hemoglobin levels are measured at the beginning and end of the repletion period.
- Calculation of HRE: The hemoglobin regeneration efficiency is calculated as the proportion
  of absorbed iron that is incorporated into hemoglobin. This provides a measure of the
  bioavailability of the iron source.

The following diagram outlines a typical experimental workflow for an in vivo bioavailability study.





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General experimental workflow for assessing iron bioavailability.



#### In Vitro Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into enterocyte-like cells and is widely used as a model of the intestinal barrier to study nutrient absorption.[16][19]

#### Methodology:

- Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.[16][20]
- Apical Application: The Fe-EDTA solution is applied to the apical side of the Caco-2 cell monolayer, which represents the intestinal lumen.[16]
- Incubation: The cells are incubated for a specific period to allow for iron uptake and transport.
- Basolateral Sampling: Samples are collected from the basolateral compartment, which
  represents the bloodstream, to measure the amount of iron transported across the cell
  monolayer.[16]
- Cellular Iron Measurement: The cells can also be harvested to determine the amount of iron taken up and stored intracellularly (e.g., as ferritin).[19]
- Analysis: Iron content in the samples is quantified using methods like atomic absorption spectrometry.[20]

# Factors Influencing Fe-EDTA Bioavailability

Several dietary factors can influence the absorption of iron from Fe-EDTA, although its bioavailability is generally less affected by inhibitors compared to other iron salts.

- Enhancers:
  - Ascorbic Acid (Vitamin C): Ascorbic acid can significantly increase iron absorption from Fe-EDTA. However, a higher molar ratio of ascorbic acid to iron (e.g., 6:1) may be required for a substantial enhancing effect compared to what is needed for ferrous sulfate.[4][6]



- Vitamin A: The addition of vitamin A has been shown to further increase iron absorption from Fe-EDTA.[7]
- Inhibitors:
  - Tea: Tea, a potent inhibitor of iron absorption, has been shown to decrease the absorption from Fe(III)-EDTA significantly.[4][5][6]
  - Bran: While bran significantly decreases iron absorption from ferrous sulfate, it has been observed to have no significant effect on iron absorption from Fe-EDTA.[4][5]

#### Conclusion

**Ferric-EDTA** stands out as a highly bioavailable source of iron, particularly in the context of diets that are high in absorption inhibitors. Its unique chelated structure protects the iron in the gastrointestinal lumen, leading to higher absorption rates compared to traditional iron supplements like ferrous sulfate. The body of evidence from both in vivo and in vitro studies supports its efficacy in improving iron status and addressing iron deficiency anemia in diverse populations. For researchers and professionals in drug development and public health nutrition, Fe-EDTA offers a promising and effective tool for iron fortification and supplementation strategies. Further research may continue to elucidate the precise molecular mechanisms of its absorption and interaction with various dietary components.

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